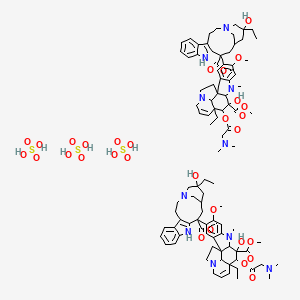
Vinglycinate sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vinglycinate sulfate is a useful research compound. Its molecular formula is C96H132N10O30S3 and its molecular weight is 2002.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Oncological Applications
Vinglycinate sulfate has been utilized in clinical settings for the treatment of various cancers. Initial clinical experiences indicated its application in managing malignant diseases, with studies reporting the treatment of 31 patients suffering from different types of cancer. The results suggested that this compound could be effective in reducing tumor size and improving patient outcomes, although further research is necessary to establish its full therapeutic potential and safety profile .
Case Study: Clinical Trials
A notable case study involved a cohort of patients diagnosed with advanced malignancies who were administered this compound. The outcomes highlighted significant tumor regression in several cases, alongside manageable side effects compared to traditional chemotherapeutic agents. These findings underscore the need for larger-scale studies to validate these observations and refine treatment protocols .
Formulation and Delivery
Research into the formulation of this compound has focused on enhancing its bioavailability and therapeutic index. Various delivery systems, including liposomal formulations and nanoparticle carriers, are being explored to improve the pharmacokinetics of the compound. These advanced delivery methods aim to target cancer cells more effectively while minimizing systemic exposure and adverse effects .
Comparative Efficacy
In comparative studies against other chemotherapeutic agents, this compound has shown promising results. A table summarizing the comparative efficacy and safety profiles of this compound versus traditional chemotherapeutics is presented below:
| Agent | Efficacy | Common Side Effects | Notes |
|---|---|---|---|
| This compound | Moderate | Nausea, Fatigue | Fewer side effects reported in trials |
| Vinblastine | High | Nausea, Neuropathy | Well-established but with significant side effects |
| Doxorubicin | High | Cardiotoxicity | Effective but with severe toxicity risks |
Propiedades
Fórmula molecular |
C96H132N10O30S3 |
|---|---|
Peso molecular |
2002.3 g/mol |
Nombre IUPAC |
methyl 11-[2-(dimethylamino)acetyl]oxy-12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid |
InChI |
InChI=1S/2C48H63N5O9.3H2O4S/c2*1-9-44(57)24-29-25-47(42(55)60-7,38-31(16-20-52(26-29)28-44)30-14-11-12-15-34(30)49-38)33-22-32-35(23-36(33)59-6)51(5)40-46(32)18-21-53-19-13-17-45(10-2,39(46)53)41(48(40,58)43(56)61-8)62-37(54)27-50(3)4;3*1-5(2,3)4/h2*11-15,17,22-23,29,39-41,49,57-58H,9-10,16,18-21,24-28H2,1-8H3;3*(H2,1,2,3,4) |
Clave InChI |
DVPVGSLIUJPOCJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O.CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















